tert-Butyl 2,3-dibromopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2,3-dibromopropanoate is an organic compound with the molecular formula C7H12Br2O2. It is a brominated ester that is often used in organic synthesis due to its reactivity and versatility. The compound is characterized by the presence of two bromine atoms and a tert-butyl ester group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2,3-dibromopropanoate can be synthesized through the bromination of tert-butyl propanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 3 positions of the propanoate moiety .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalytic systems and automated control of reaction parameters ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,3-dibromopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Reduction: The bromine atoms can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Major Products Formed
Nucleophilic Substitution: Formation of tert-butyl 2,3-dihydroxypropanoate or tert-butyl 2,3-diaminopropanoate.
Elimination Reactions: Formation of alkenes such as tert-butyl acrylate.
Reduction: Formation of tert-butyl propanoate.
Scientific Research Applications
tert-Butyl 2,3-dibromopropanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules
Mechanism of Action
The mechanism of action of tert-butyl 2,3-dibromopropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound serves as a key intermediate .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromide: Similar in structure but contains only one bromine atom.
tert-Butyl 2-bromopropanoate: Contains a single bromine atom at the 2-position.
tert-Butyl 3-bromopropanoate: Contains a single bromine atom at the 3-position.
Uniqueness
tert-Butyl 2,3-dibromopropanoate is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in chemical reactions. This dual bromination allows for more diverse synthetic applications compared to its mono-brominated counterparts .
Properties
IUPAC Name |
tert-butyl 2,3-dibromopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Br2O2/c1-7(2,3)11-6(10)5(9)4-8/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUYTJUZEPQIIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CBr)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.